4-(5-chloro-2-methoxybenzyl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide
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Overview
Description
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a carboxamide group, and it includes both chloro and fluoro substituents on its aromatic rings, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the substituted aromatic rings. The process often includes:
Nitration and Reduction: Introducing nitro groups to the aromatic rings followed by reduction to amines.
Halogenation: Adding chloro and fluoro substituents to the aromatic rings.
Coupling Reactions: Using coupling reactions such as Suzuki-Miyaura coupling to link the aromatic rings to the piperazine core.
Amidation: Forming the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of nitro groups yields amines.
Scientific Research Applications
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide: shares similarities with other piperazine derivatives, such as:
Uniqueness
The uniqueness of 4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H23ClFN3O2 |
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Molecular Weight |
391.9 g/mol |
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H23ClFN3O2/c1-14-3-5-17(12-18(14)22)23-20(26)25-9-7-24(8-10-25)13-15-11-16(21)4-6-19(15)27-2/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,26) |
InChI Key |
VOZIRLVIOAAPME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC)F |
Origin of Product |
United States |
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